molecular formula C7H7NO4 B1670507 Didox CAS No. 69839-83-4

Didox

Cat. No. B1670507
CAS RN: 69839-83-4
M. Wt: 169.13 g/mol
InChI Key: QJMCKEPOKRERLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didox, also known as 3,4-dihydroxy-benzohydroxamic acid, is a synthetic ribonucleotide reductase (RR) inhibitor . It is derived from polyhydroxy-substituted benzohydroxamic acid and has been shown to inhibit the proliferation of tamoxifen-resistant breast cancer cells .


Synthesis Analysis

Didox is a derivative of hydroxyurea (HU) and is one of the most potent pharmaceutical inhibitors of ribonucleotide reductase (RR), an enzyme that controls the synthesis of deoxynucleotide triphosphate . It inhibits the activity of the subunit RRM2 and deoxyribonucleotides (dNTPs) synthesis . Didox also appears to have iron-chelating activity .


Molecular Structure Analysis

The molecular formula of Didox is C7H7NO4 . Its average mass is 169.135 Da and its monoisotopic mass is 169.037506 Da .


Chemical Reactions Analysis

Didox acts on cells by inhibiting DNA synthesis and repair . It has been shown to have a synergistic effect when combined with melphalan, an alkylating agent commonly used in multiple myeloma .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Didox, known scientifically as 3,4-Dihydroxy-benzohydroxamic acid, has been identified as a potent anti-inflammatory and antioxidant agent. Studies have shown that Didox can significantly reduce the expression of inflammatory genes such as iNOS, IL-1α, IL-1β, IL-6, TNF-α, NF-KB, and others in mouse macrophages. It also upregulates anti-oxidant and anti-inflammatory genes, indicating its potential in managing chronic diseases exacerbated by oxidative stress and inflammation (Rice, Gallicchio, & Matsebatlela, 2010; Matsebatlela et al., 2015).

Cancer Treatment and Chemoprotection

Didox is emerging as a potential treatment for various cancers, including glioblastoma, due to its ability to inhibit ribonucleotide reductase, a crucial enzyme for DNA synthesis in cancer cells. It also exhibits lower hematopoietic toxicity compared to other inhibitors. Notably, Didox has shown effectiveness in enhancing the cytotoxicity of doxorubicin against liver cancer cells while protecting against its cardiotoxic effects, suggesting its use as an adjuvant therapy in cancer treatment (Kaul et al., 2020; Al-Abd et al., 2013).

Treating Demyelinating Diseases

Didox has demonstrated potential in treating demyelinating diseases like multiple sclerosis. In animal models, it delayed the onset and reduced the severity of disease symptoms. Didox's pleiotropic effects, including its ability to inhibit T-cell proliferation and the secretion of various inflammatory markers, make it an attractive candidate for therapy in demyelinating diseases (DeVries et al., 2012).

Potential as an Iron Chelator

Recent studies have suggested that Didox may also act as an iron chelator, a property that could contribute to its antitumor activity. It's been shown to induce cell death in hepatocellular carcinoma cells, an effect that is mitigated by iron supplementation. This indicates that Didox's mechanism may involve sequestering iron needed by cancer cells for proliferation (Asperti et al., 2019).

Safety And Hazards

Didox is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including flushing the affected area with water and seeking medical attention .

Future Directions

While Didox has shown promise in preclinical models of acute myeloid leukemia (AML), more research is needed to fully understand its potential therapeutic applications . It has been suggested that Didox’s iron-chelating properties may contribute to its antitumor activity , but further studies are needed to confirm this hypothesis.

properties

IUPAC Name

N,3,4-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCKEPOKRERLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220134
Record name 3,4-Dihydroxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didox

CAS RN

69839-83-4
Record name N,3,4-Trihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69839-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Didox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydroxybenzohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didox
Reactant of Route 2
Reactant of Route 2
Didox
Reactant of Route 3
Reactant of Route 3
Didox
Reactant of Route 4
Reactant of Route 4
Didox
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Didox
Reactant of Route 6
Reactant of Route 6
Didox

Citations

For This Compound
867
Citations
AM Al-Abd, FA Al-Abbasi, GF Asaad… - European journal of …, 2013 - Elsevier
… Herein, we have studied the effect of didox in … Also didox prolonged the median survival time of mice treated with DOX and decreased the mortality risk by 3.7 folds. In conclusion, didox …
Number of citations: 31 www.sciencedirect.com
TM Matsebatlela, AL Anderson, VS Gallicchio… - Chemico-biological …, 2015 - Elsevier
… for anti-inflammatory compounds, we show that didox is very potent at levels as low as 6.25 … didox for other potential anti-inflammatory and anti-oxidative stress-related properties. Didox …
Number of citations: 34 www.sciencedirect.com
KN Shah, EA Wilson, R Malla, HL Elford… - Molecular cancer …, 2015 - AACR
… We previously reported that the combination of didox and tamoxifen significantly reduced … , didox significantly inhibits tamoxifen-induced in vivo tumor growth. Our results show that didox …
Number of citations: 58 aacrjournals.org
SA Khaleel, AM Al-Abd, AA Ali, AB Abdel-Naim - Scientific reports, 2016 - nature.com
Doxorubicin (DOX) has limited efficacy in colorectal cancer due to multi-drug resistance. Resveratrol (RES) and didox (DID) are polyhydroxyphenols with potential chemosensitizing …
Number of citations: 71 www.nature.com
M Grusch, M Fritzer-Szekeres, G Fuhrmann… - Experimental …, 2001 - Elsevier
… but not to didox. In HL-60 cells, upstream caspase 8 is processed in response to didox, whereas caspases 8 and 9 are processed upon amidox treatment. Didox-induced apoptosis, but …
Number of citations: 47 www.sciencedirect.com
D Veale, J Carmichael, BM Cantwell, HL Elford… - British journal of …, 1988 - nature.com
… new ribonucleotide reductase inhibitor, didox, was performed by … Pharmacokinetic studies showed that a peak level of didox … Didox can therefore be safely given by slow iv injection at a …
Number of citations: 48 www.nature.com
GA Abdel-Latif, AM Al-Abd, MG Tadros, FA Al-Abbasi… - Scientific reports, 2015 - nature.com
… didox are known chemopreventive agents with potential anticancer properties. The aim of the current study is to investigate the influence of resveratrol and didox … resveratrol or didox in …
Number of citations: 26 www.nature.com
MS Inayat, D Chendil, M Mohiuddin… - Cancer Biology & …, 2002 - Taylor & Francis
In this study, we investigated the influence of bcl-2 overexpression on the radiosensitizing potential of Didox (DX; 3,4-Dihydroxybenzohydroxamic acid), a novel ribonucleotide …
Number of citations: 42 www.tandfonline.com
RD Rubens, SB Kaye, M Soukop, CJ Williams… - British journal of …, 1991 - nature.com
… Didox has been shown to have anti-tumour effects in a variety of experimental systems … of didox as disturbance of hepatic and renal function (Veale et al., 1988). It was found that didox …
Number of citations: 38 www.nature.com
CN Mayhew, JD Phillips, RN Greenberg, NJ Birch… - Stem Cells, 1999 - academic.oup.com
Inhibitors of the cellular enzyme ribonucleotide reductase (hydroxyurea, [HU]) have been proposed as a new therapeutic strategy for the treatment of HIV type-1 (HIV-1) infection. …
Number of citations: 44 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.